molecular formula C19H15F3N2O3 B11142204 N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide

N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11142204
M. Wt: 376.3 g/mol
InChI Key: YAXZYLFKQBJWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide: is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a trifluorophenyl group, a methoxyethyl group, and a carboxamide group attached to an isoquinoline core. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluorobenzoyl chloride and an appropriate Lewis acid catalyst.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through a nucleophilic substitution reaction using methoxyethylamine.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl and trifluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: The compound’s unique structural features make it of interest in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the methoxyethyl group modulates its pharmacokinetic properties. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide: Lacks the trifluorophenyl group, resulting in different binding properties and biological activity.

    N-(2-ethoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide: Contains an ethoxyethyl group instead of a methoxyethyl group, affecting its pharmacokinetic properties.

Uniqueness

N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to the presence of the trifluorophenyl group, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.3 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C19H15F3N2O3/c1-27-7-6-23-18(25)14-10-24(11-8-15(20)17(22)16(21)9-11)19(26)13-5-3-2-4-12(13)14/h2-5,8-10H,6-7H2,1H3,(H,23,25)

InChI Key

YAXZYLFKQBJWPC-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.